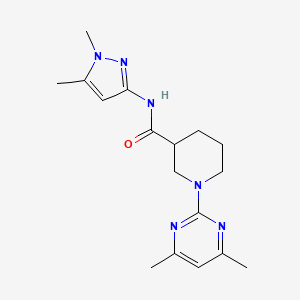![molecular formula C25H26ClNO5 B14935086 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B14935086.png)
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a chlorophenyl derivative reacts with a piperidine derivative in the presence of a base.
Final Coupling: The final step involves coupling the chromenone core with the piperidine moiety through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: It is investigated for its potential effects on various biological pathways, including its role as an enzyme inhibitor or receptor modulator.
Material Science: The compound’s chromenone core makes it a candidate for use in organic electronics and photonics.
作用機序
The mechanism of action of 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
Uniqueness
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: is unique due to its combination of a chromenone core with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific investigations.
特性
分子式 |
C25H26ClNO5 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC名 |
6-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H26ClNO5/c1-16-13-24(29)32-22-15-21(31-2)17(14-20(16)22)3-8-23(28)27-11-9-25(30,10-12-27)18-4-6-19(26)7-5-18/h4-7,13-15,30H,3,8-12H2,1-2H3 |
InChIキー |
HQSITJOAINPHCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)
![3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14935067.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B14935071.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B14935075.png)
![benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B14935078.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14935079.png)
